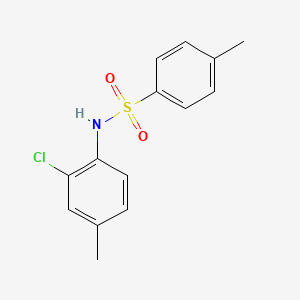

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

N-Alkylation and N-Benzylation

The sulfonamide nitrogen undergoes alkylation with electrophilic agents:

Mechanistic studies suggest an SN1-like pathway for benzylation, involving a benzylic carbocation intermediate .

Hydrolysis and Acid/Base Reactivity

The sulfonamide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic conditions :

-

Acidic hydrolysis (6 M HCl, reflux): Regenerates 2-chloro-4-methylaniline and 4-methylbenzenesulfonic acid .

Electrophilic Aromatic Substitution (EAS)

The aryl rings participate in EAS, with regioselectivity governed by substituents:

| Reaction | Position Modified | Conditions | Major Product |

|---|---|---|---|

| Nitration | Para to methyl group | HNO₃/H₂SO₄, 0°C | 4-Methyl-3-nitrobenzenesulfonamide |

| Halogenation | Ortho to chloro group | Br₂/FeBr₃, RT | Dibrominated derivative |

Crystallographic data reveals intramolecular N–H···Cl hydrogen bonds stabilize the bent molecular conformation, influencing reactivity .

Coordination Chemistry

The sulfonamide acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential antimicrobial activity .

Biological Activity and Derivatives

Derivatives show promise in medicinal chemistry:

-

Antimicrobial activity : Halogenated analogs inhibit Staphylococcus aureus (MIC: 1.52–6.31 μM) .

-

Anticancer potential : Benzylated derivatives induce apoptosis in MDA-MB-231 breast cancer cells (22-fold increase in annexin V-positive cells) .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

One of the primary applications of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is its role as an inhibitor of carbonic anhydrase IX, an enzyme associated with tumor progression and metastasis. Research has shown that compounds with similar structures exhibit potent activity, with IC₅₀ values ranging from 10.93 to 25.06 nM against this enzyme, indicating strong potential for anticancer therapies .

1.2 Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231. The mechanism involves disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| Carbonic Anhydrase IX | Tumor cells | 10.93-25.06 | Enzyme inhibition |

| Anticancer Activity | MDA-MB-231 (breast cancer) | Varies | Induction of apoptosis |

Material Science Applications

2.1 Dyeing Processes

This compound has been utilized in the dyeing of ultra-high-molecular-weight polyethylene (UHMWPE) fabrics using supercritical carbon dioxide (scCO₂). This method enhances the dyeability of UHMWPE, making it suitable for various textile applications .

Experimental Procedure:

- Medium: Supercritical carbon dioxide

- Pressure: 20 MPa

- Temperature: 120°C

- Outcome: Improved dyeability with increased treating time and concentration.

Case Studies

Case Study 1: Anticancer Properties

A systematic study on arylsulfonamides, including this compound, revealed promising anticancer properties against human cancer cell lines such as HCT-116 and HeLa. The study highlighted that specific structural modifications significantly enhanced cytotoxic activity .

Case Study 2: Textile Engineering

In textile engineering applications, the use of this compound for dyeing UHMWPE demonstrated improved color retention and fabric performance under various conditions. This application showcases the compound's versatility beyond medicinal chemistry into material science .

Wirkmechanismus

The mechanism of action of N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact pathways involved depend on the specific target and the context of the application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chloro-4-methylphenyl)-4-boronobenzamide

- N-(2-chloro-4-methylphenyl)-4-methoxybenzenemethanamine

- N-(2-chloro-4-methylphenyl)methanesulfonamide

Uniqueness

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in medicinal chemistry and industrial processes.

Biologische Aktivität

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The sulfonamide group in this compound can mimic natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including:

- Antibacterial Activity : By inhibiting bacterial enzymes involved in folate synthesis.

- Anticancer Activity : Through the induction of apoptosis in cancer cells via caspase activation pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. Below is a summary of its antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including HeLa and MCF-7 cells. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 8.49 | Induction of apoptosis |

| MCF-7 | 11.20 | Caspase activation |

| HCT-116 | 6.49 | Inhibition of cell proliferation |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of sulfonamides, including this compound, exhibited strong antibacterial effects against clinical strains of Staphylococcus aureus, effectively inhibiting biofilm formation .

- Caspase Activation in Cancer Cells : Another investigation highlighted that this compound induced significant caspase activity in HeLa and MCF-7 cell lines, suggesting a mechanism involving programmed cell death as a response to treatment .

- Computational Studies : Computational docking studies have been performed to estimate the binding affinity of this compound to dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. These studies indicated favorable interactions that support its potential as an enzyme inhibitor .

Eigenschaften

IUPAC Name |

N-(2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-6-12(7-4-10)19(17,18)16-14-8-5-11(2)9-13(14)15/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQMCSRFEXHYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-37-9 | |

| Record name | N-(2-CHLORO-4-METHYLPHENYL)-4-METHYLBENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.